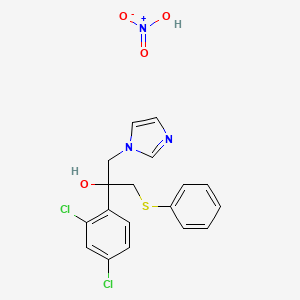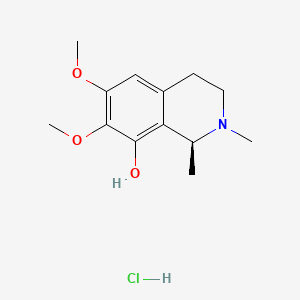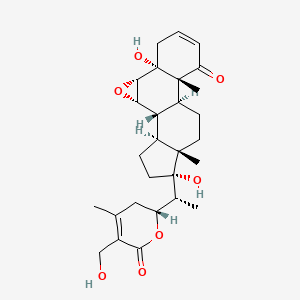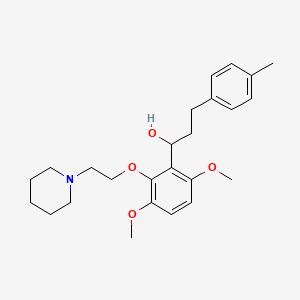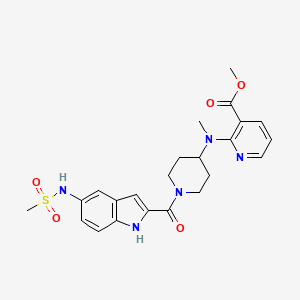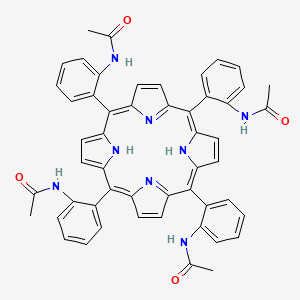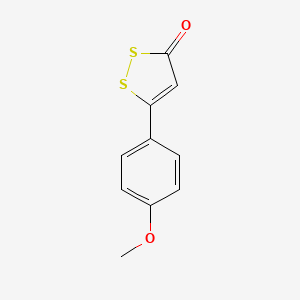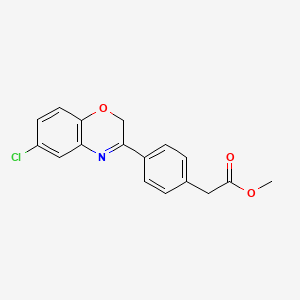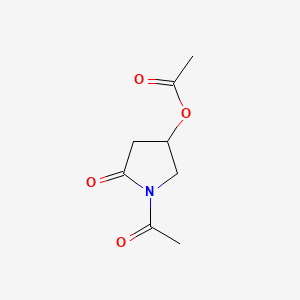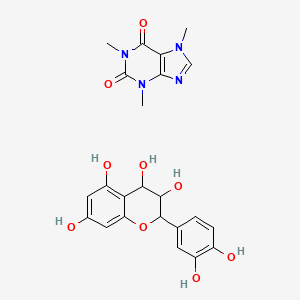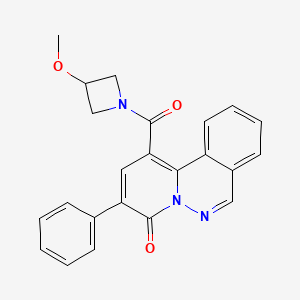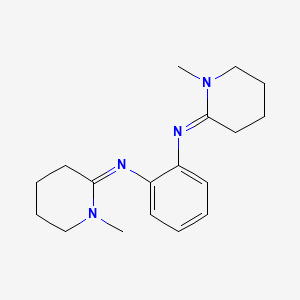
Carbaldrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a compound that combines aluminum, sodium, carbonate, and hydroxide ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbaldrate can be synthesized through a reaction involving sodium carbonate and aluminum hydroxide. The reaction typically occurs in an aqueous medium where sodium carbonate reacts with aluminum hydroxide to form dihydroxyaluminum sodium carbonate. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing of sodium carbonate and aluminum hydroxide in water. The mixture is then subjected to controlled heating and stirring to facilitate the reaction. The resulting product is filtered, dried, and processed into the desired form, such as tablets or suspensions.
Análisis De Reacciones Químicas
Types of Reactions
Carbaldrate undergoes several types of chemical reactions, including:
Neutralization: As an antacid, this compound neutralizes stomach acid (hydrochloric acid) to form water and carbon dioxide.
Hydrolysis: In the presence of water, this compound can hydrolyze to release aluminum hydroxide and sodium carbonate.
Common Reagents and Conditions
Hydrochloric Acid: Reacts with this compound in the stomach to neutralize acidity.
Water: Facilitates the hydrolysis of this compound.
Major Products Formed
Water and Carbon Dioxide: Formed during the neutralization reaction with hydrochloric acid.
Aluminum Hydroxide and Sodium Carbonate: Formed during hydrolysis.
Aplicaciones Científicas De Investigación
Carbaldrate has various applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry to study acid-base reactions.
Biology: Investigated for its effects on biological systems, particularly in relation to its antacid properties.
Medicine: Used in the formulation of antacid medications to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
Industry: Employed in the production of pharmaceuticals and as a buffering agent in various industrial processes.
Mecanismo De Acción
Carbaldrate exerts its effects by neutralizing stomach acid through a chemical reaction with hydrochloric acid. This reaction forms water and carbon dioxide, which helps to alleviate symptoms of heartburn and indigestion. The molecular targets involved in this process are the hydrogen ions (H+) in the stomach acid, which are neutralized by the hydroxide ions (OH-) from this compound.
Comparación Con Compuestos Similares
Similar Compounds
Aluminum Hydroxide: Another antacid that neutralizes stomach acid but does not contain sodium carbonate.
Magnesium Hydroxide: An antacid with similar neutralizing properties but different chemical composition.
Calcium Carbonate: A widely used antacid that also neutralizes stomach acid but contains calcium instead of aluminum.
Uniqueness of Carbaldrate
This compound is unique in its combination of aluminum, sodium, and carbonate ions, which provides a balanced antacid effect with minimal side effects. Unlike some other antacids, this compound does not cause significant changes in electrolyte balance, making it a preferred choice for individuals with specific dietary restrictions.
Propiedades
Número CAS |
41342-54-5 |
|---|---|
Fórmula molecular |
CH4AlNaO6 |
Peso molecular |
162.01 g/mol |
Nombre IUPAC |
aluminum;sodium;carbonate;dihydroxide;hydrate |
InChI |
InChI=1S/CH2O3.Al.Na.3H2O/c2-1(3)4;;;;;/h(H2,2,3,4);;;3*1H2/q;+3;+1;;;/p-4 |
Clave InChI |
YJTPLMXDQANDKS-UHFFFAOYSA-J |
SMILES canónico |
C(=O)([O-])[O-].O.[OH-].[OH-].[Na+].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


